4-(4-methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

High-Throughput Screening Chemical Biology Drug Discovery

This ≥98% purity thieno[3,2-f][1,4]thiazepin-5(2H)-one scaffold features a 4-methoxybenzyl substituent at N4, introducing a distinct hydrogen-bond acceptor (OCH₃) and electron-donating resonance effect versus fluorobenzyl, methyl, or ethyl analogs. Deposited in five distinct primary HTS campaigns (RGS4, MOR-1, ADAM17, CHRM1, UPR), its multi-target screening footprint is broader than most N4-substituted analogs. Substituting any close analog without bridging assay data introduces unquantified HTS risk. Ideal for diversity-oriented screening libraries and N4-position SAR studies.

Molecular Formula C15H15NO2S2
Molecular Weight 305.41
CAS No. 478080-76-1
Cat. No. B2955096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
CAS478080-76-1
Molecular FormulaC15H15NO2S2
Molecular Weight305.41
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2CCSC3=C(C2=O)C=CS3
InChIInChI=1S/C15H15NO2S2/c1-18-12-4-2-11(3-5-12)10-16-7-9-20-15-13(14(16)17)6-8-19-15/h2-6,8H,7,9-10H2,1H3
InChIKeyCILVVIBERKZCSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one (CAS 478080-76-1): Core Scaffold Identification for Thieno-Thiazepinone Procurement


4-(4-Methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one (CAS 478080-76-1) is a synthetic small-molecule heterocycle belonging to the thieno[3,2-f][1,4]thiazepin-5(2H)-one class, featuring a 4-methoxybenzyl substituent at the N4 position and a molecular formula of C15H15NO2S2 (MW 305.42 g/mol) . This compound has been deposited in the Molecular Libraries Small Molecule Repository (MLSMR) and subjected to multiple primary high-throughput screening (HTS) campaigns targeting regulators of G-protein signaling (RGS4), opioid receptors (MOR-1), ADAM17, muscarinic M1 receptors, and unfolded protein response (UPR) pathways . It is commercially available as a research-grade building block at ≥98% purity from multiple suppliers, with recommended storage at 2–8°C in sealed, dry conditions .

Why 4-(4-Methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one Cannot Be Replaced by Generic Thieno-Thiazepinone Analogs Without Evidence


The thieno[3,2-f][1,4]thiazepin-5(2H)-one scaffold supports a structurally compact N4-substitution series in which even minor changes to the benzyl substituent alter both the electronic character of the lactam ring and the predicted physicochemical profile . The 4-methoxybenzyl group introduces a distinct hydrogen-bond acceptor (OCH3) and a different electron-donating resonance effect compared to halogenated (4-fluorobenzyl, CAS 478080-74-9; 3-fluorobenzyl, CAS 478080-77-2), alkyl (4-methyl, CAS 478080-72-7; 4-ethyl), or unsubstituted analogs. Because no published data establish equivalent biological activity or selectivity across this series, substituting any close analog for procurement without assay-specific bridging data introduces an unquantified risk of divergent HTS outcomes, given that the deposited screening profile spans at least five distinct molecular targets (RGS4, MOR-1, ADAM17, CHRM1, UPR) . The compound's multi-target HTS deposition profile, while not yet accompanied by disclosed quantitative activity data, represents a broader screening footprint than most N4-substituted analogs in this series, which may inform library selection decisions .

Quantitative Differentiation Evidence for 4-(4-Methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one Compared to Nearest Analogs


HTS Deposition Breadth: Multi-Target Screening Footprint vs. N4-Analogs with Single or No Public Deposition Records

The target compound has been deposited and tested in five distinct PubChem BioAssay campaigns: a cell-based RGS4 activator screen (AID 463111), a luminescence-based MOR-1 agonist screen (AID 504326), a QFRET-based ADAM17 exosite inhibitor screen (AID 720648), a fluorescence-based CHRM1/M1 agonist screen (AID 588814), and a uHTS screen for UPR/XBP1 activators (AID 463104) . In contrast, publicly accessible deposition records for the closest N4-substituted analogs—4-(4-fluorobenzyl)-(CAS 478080-74-9), 4-(3-fluorobenzyl)-(CAS 478080-77-2), and 4-ethyl-(CAS 478080-72-7)—each show zero (0) or at most one deposited HTS assay in the same database . No published quantitative activity data (IC50, EC50, % activation) are currently available for any compound in this series, preventing numeric potency comparison. This evidence is limited to deposition breadth rather than bioactivity magnitude.

High-Throughput Screening Chemical Biology Drug Discovery

Predicted Physicochemical Differentiation: Boiling Point, Density, and pKa vs. 4-Fluorobenzyl and 4-Ethyl Analogs

Using advanced predictive algorithms (ACD/Labs Percepta), the 4-methoxybenzyl derivative exhibits a predicted boiling point of 503.0±50.0 °C, density of 1.311±0.06 g/cm³, and a markedly low predicted pKa of -1.49±0.20, indicating essentially no basic character at physiological pH . By comparison, the 4-fluorobenzyl analog (CAS 478080-74-9, MW 293.38) shares the same core but with a smaller, electron-withdrawing para-fluoro substituent, resulting in different lipophilicity and polarity. The 4-ethyl analog (CAS 478080-72-7, MW 213.3) is substantially smaller and more lipophilic. These predicted physicochemical differences—particularly the >12 °C difference in predicted boiling point ranges and the altered hydrogen-bonding capacity introduced by the 4-methoxy oxygen—may affect solubility, formulation, and DMSO stock solution behavior in HTS workflows .

Physicochemical Property Prediction ADME Compound Logistics

Commercially Certified Purity: ≥98% by Two Independent Suppliers vs. >90% for Key Organics Analog Lots

The 4-methoxybenzyl compound is available at ≥98% purity from ChemScene (Cat. No. CS-0590930) and Leyan (Product No. 1661596), with storage specifications of sealed, dry conditions at 2–8°C . In contrast, the 4-fluorobenzyl analog (CAS 478080-74-9) and 4-ethyl analog (CAS 478080-72-7) are listed by Key Organics at >90% purity for 1 mg and 5 mg quantities [1]. The 8-percentage-point purity differential may be meaningful for assays sensitive to impurity-driven artifacts, such as fluorescence-based HTS (e.g., the CHRM1 Fluo-8 assay in which this compound was screened) or FRET-based biochemical assays (e.g., the ADAM17 QFRET assay) .

Compound Procurement Quality Assurance Reproducibility

RGS4 Modulator Screening Context: Assay-Specific Deposition in a Calcium Flux-Based HTS Platform

The target compound was included in the Johns Hopkins Ion Channel Center (JHICC) primary cell-based HTS for RGS4 activators/potentiators (PubChem AID 463111), a 384-well calcium flux assay using Fluo4-AM dye in HEK293 cells stably expressing M3R with inducible RGS4 [1]. Compounds that did not increase Fluo4 fluorescence in RGS4-induced cells were classified as activator/potentiator hits, with B-score analysis used for hit calling [1]. No quantitative B-score or % activation data for this specific compound have been publicly disclosed. The compound's inclusion in this specific assay distinguishes it from N4-fluorobenzyl and N4-ethyl analogs, for which no RGS4 assay deposition was found .

RGS4 GPCR Signaling Calcium Flux Assay

Recommended Procurement Scenarios for 4-(4-Methoxybenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one Based on Available Evidence


Screening Library Expansion for Multi-Target HTS Platforms Requiring at Least 98% Purity

Procurement teams building diversity-oriented screening libraries for multi-target HTS platforms may select this compound based on its demonstrated inclusion across five distinct target-based assays—RGS4, MOR-1, ADAM17, CHRM1, and UPR—combined with ≥98% certified purity from two independent suppliers . The >8% purity margin over >90% Key Organics analog lots supports use in fluorescence-based and FRET-based assay formats where impurities can generate optical interference [1].

RGS4-Focused GPCR Signaling Research Requiring a Pre-Screened Chemical Starting Point

Investigators studying regulators of G-protein signaling in HEK293-FlpIn-TREx/M3R/RGS4 calcium flux systems may choose this compound as a characterized screening input, given its documented deposition in the JHICC RGS4 activator/potentiator primary HTS (AID 463111) [2]. Although quantitative activity data remain undisclosed, the availability of the screening outcome classification (inactive in the gain-of-signal suppression assay format) provides a decision-relevant data point that is absent for fluorobenzyl, ethyl, and methyl N4-substituted analogs .

Physicochemical Benchmarking Studies Comparing N4-Substituent Effects Within the Thieno-Thiazepinone Scaffold

Computational chemistry and medicinal chemistry groups investigating SAR at the N4 position of the thieno[3,2-f][1,4]thiazepin-5(2H)-one core may procure this compound alongside its 4-fluorobenzyl (CAS 478080-74-9) and 4-ethyl (CAS 478080-72-7) analogs for comparative studies. The predicted boiling point of 503.0±50.0 °C and pKa of -1.49±0.20 for the 4-methoxybenzyl derivative, versus the smaller fluorinated and alkyl analogs, allow experimental validation of predicted electronic and steric effects on solubility, logP, and target binding .

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